![molecular formula C19H21N5S B15283426 3-(1-Adamantyl)-6-(6-methyl-3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15283426.png)
3-(1-Adamantyl)-6-(6-methyl-3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Description
3-(1-Adamantyl)-6-(6-methyl-3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a useful research compound. Its molecular formula is C19H21N5S and its molecular weight is 351.5 g/mol. The purity is usually 95%.
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Biological Activity
3-(1-Adamantyl)-6-(6-methyl-3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity based on recent research findings.
- Molecular Formula : C19H21N5S
- Molecular Weight : 351.5 g/mol
- Purity : Typically 95% .
Biological Activities
The compound exhibits a range of biological activities that can be categorized as follows:
1. Antimicrobial Activity
Research indicates that derivatives of the thiadiazole and triazole classes possess notable antimicrobial properties. Specifically, compounds containing the triazolo-thiadiazole structure have shown effectiveness against various bacterial strains. For instance, studies have demonstrated that modifications in the side chains can enhance antibacterial potency .
2. Anticancer Activity
Recent studies have highlighted the potential anticancer properties of this compound. The compound has been shown to inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. Its ability to selectively inhibit cyclooxygenase (COX-2) further supports its anticancer potential .
3. Anti-inflammatory Effects
The compound has demonstrated significant anti-inflammatory activity. It selectively inhibits COX-2, which is implicated in inflammatory processes. This selectivity suggests potential therapeutic applications in treating inflammatory diseases .
4. Anticonvulsant Activity
Studies on related thiadiazole derivatives indicate that they possess anticonvulsant properties. The presence of the thiadiazole ring is crucial for enhancing anticonvulsant activity in preclinical models . Further exploration into the specific mechanisms by which this compound exerts its effects is warranted.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by its structural components:
Structural Feature | Effect on Activity |
---|---|
Adamantyl group | Enhances lipophilicity and bioavailability |
Methyl-pyridine moiety | Contributes to selective binding to biological targets |
Thiadiazole core | Essential for antimicrobial and anticancer activities |
Case Studies
Several case studies have been conducted to evaluate the biological activity of this compound:
- Anticancer Study : In vitro assays demonstrated that the compound inhibited the growth of various cancer cell lines with IC50 values comparable to standard chemotherapeutics.
- Antimicrobial Testing : The compound was tested against Gram-positive and Gram-negative bacteria, showing significant inhibitory effects with minimum inhibitory concentration (MIC) values indicating potent activity.
Properties
Molecular Formula |
C19H21N5S |
---|---|
Molecular Weight |
351.5 g/mol |
IUPAC Name |
3-(1-adamantyl)-6-(6-methylpyridin-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C19H21N5S/c1-11-2-3-15(10-20-11)16-23-24-17(21-22-18(24)25-16)19-7-12-4-13(8-19)6-14(5-12)9-19/h2-3,10,12-14H,4-9H2,1H3 |
InChI Key |
OKSCRCDKQCTRFW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(C=C1)C2=NN3C(=NN=C3S2)C45CC6CC(C4)CC(C6)C5 |
Origin of Product |
United States |
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